molecular formula C8H5Cl2NO B1362663 5-Chloro-2-(chloromethyl)-1,3-benzoxazole CAS No. 63842-22-8

5-Chloro-2-(chloromethyl)-1,3-benzoxazole

Cat. No. B1362663
CAS RN: 63842-22-8
M. Wt: 202.03 g/mol
InChI Key: SMGVJNOYBXYDFB-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-1,3-benzoxazole, also known as 5-chloro-2-benzoxazole, is an organic compound belonging to the benzoxazole family. It is a white crystalline solid with a molecular weight of 206.56 g/mol. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole has a variety of uses in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

1. Potential in Treating Irritable Bowel Syndrome

  • A study by Sato et al. (1998) explored benzoxazole derivatives as 5-HT3 receptor partial agonists, potentially useful for treating irritable bowel syndrome. Specifically, 5-Chloro derivatives like 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole exhibited high binding affinity and moderate intrinsic activity, suggesting effectiveness in treating irritable bowel syndrome without constipation side effects (Sato et al., 1998).

2. Synthesis of Novel Compounds

  • Khodot and Rakitin (2022) reported on the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a precursor for preparing a series of 3,5-disubstituted benzoxazoles. This demonstrates the utility of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole in synthesizing new compounds with varied pharmacological activities (Khodot & Rakitin, 2022).

3. Antimicrobial Properties

  • Studies by Tekiner-Gulbas et al. (2004) and Jayanna et al. (2013) have synthesized benzoxazole derivatives with antimicrobial activities. These compounds, including 5-chloro variants, showed broad-spectrum activity against different microorganisms, highlighting their potential in antimicrobial therapy (Tekiner-Gulbas et al., 2004); (Jayanna et al., 2013).

4. Exploration in Chemiluminescence and Electrochemistry

  • Zhao et al. (2015) investigated the electrochemistry and electrogenerated chemiluminescence (ECL) of benzoxazole derivatives, including 5-chloro variants. These studies provide valuable insights into the properties of benzoxazoles in photonics and electronics (Zhao et al., 2015).

5. Applications in Organic Synthesis

  • Research by Ergin et al. (1994) and Kayalvizhi et al. (2012) explored the synthesis of benzoxazole derivatives, including 5-chloro variants, highlighting their significance in the field of organic chemistry and pharmaceuticals (Ergin et al., 1994); (Kayalvizhi et al., 2012).

properties

IUPAC Name

5-chloro-2-(chloromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGVJNOYBXYDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328015
Record name 5-chloro-2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(chloromethyl)-1,3-benzoxazole

CAS RN

63842-22-8
Record name Benzoxazole, 5-chloro-2-(chloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63842-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-(chloromethyl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AL Moure, G Narula, F Sorrentino… - Journal of Medicinal …, 2020 - ACS Publications
Screening of a GSK-proprietary library against intracellular Mycobacterium tuberculosis identified 1, a thioalkylbenzoxazole hit. Biological profiling and mutant analysis revealed that this …
Number of citations: 11 pubs.acs.org
JCJ GORDIANO - 2008 - ru.dgb.unam.mx
La propagación mundial del SIDA (Síndrome de Inmunodeficiencia Adquirida) ha motivado a los investigadores a desarrollar potentes fármacos antivirales, para reducir el número de …
Number of citations: 0 ru.dgb.unam.mx

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